4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Overview
Description
The compound “4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide” is an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a dichlorobenzoyl group and a dimethylamino propyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups around the pyrrole ring. The dichlorobenzoyl group and the dimethylamino propyl group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as substitution, addition, or elimination . The presence of the dichlorobenzoyl group and the dimethylamino propyl group could also influence the types of reactions this compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the arrangement and characteristics of its constituent groups .Scientific Research Applications
DNA Recognition
- DNA Binding Properties: Pyrrole−imidazole polyamides, including structures related to 4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, have been studied for their ability to recognize specific DNA sequences. These compounds bind to the minor groove of double-stranded DNA, demonstrating the potential for targeted genetic interactions and applications in gene therapy or regulation (Swalley, Baird, & Dervan, 1996).
Medicinal Chemistry
- Allosteric Modulation of CB1: Research has explored the structural requirements of indole-2-carboxamides, closely related to the chemical structure , for allosteric modulation of the cannabinoid type 1 receptor (CB1). These findings are significant in understanding how structural modifications affect binding affinity and cooperativity, which can inform drug design strategies (Khurana et al., 2014).
Cytotoxic Activity
- Anticancer Properties: Carboxamide derivatives of benzo[b][1,6]naphthyridines, which include similar structural motifs, have shown potent cytotoxic properties against various cancer cell lines. Such compounds could be a basis for developing new anticancer therapies (Deady et al., 2003).
Polymer Science
- Photosensitive Polyimides: In the field of polymers, compounds containing a (dimethylamino)propyl)amide group have been used to create photosensitive polyimides. These materials exhibit negative-tone behavior upon UV irradiation, demonstrating applications in fine pattern generation and possibly in advanced material science (Fukushima, Oyama, & Tomoi, 2003).
Antimicrobial Research
- Antimicrobial Agents: A series of compounds including 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides, with structural similarities to the compound , have been synthesized and evaluated for antimicrobial activity. These compounds exhibit significant anti-staphylococcus activity, suggesting potential use in developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2020).
Future Directions
properties
IUPAC Name |
4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-22(2)8-4-7-20-17(24)14-9-11(10-21-14)16(23)15-12(18)5-3-6-13(15)19/h3,5-6,9-10,21H,4,7-8H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGVHZXOQSYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140701 | |
Record name | 4-(2,6-Dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide | |
CAS RN |
477870-36-3 | |
Record name | 4-(2,6-Dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477870-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,6-Dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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